molecular formula C23H21N5O B12408150 Benzoquinoquinoxaline

Benzoquinoquinoxaline

Cat. No.: B12408150
M. Wt: 383.4 g/mol
InChI Key: VLYNNEGUOHUAER-UHFFFAOYSA-N
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Preparation Methods

Benzoquinoquinoxaline can be synthesized through various methods. One common synthetic route involves the condensation of ortho-phenylenediamines with 1,2-diketones under specific conditions such as the presence of organic solvents, high temperatures, and strong catalysts . Industrial production methods often utilize similar pathways but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Benzoquinoquinoxaline undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, high temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Mechanism of Action

Benzoquinoquinoxaline exerts its effects by preferentially binding to DNA triplex structures. It intercalates between the bases, stabilizing the triplex conformation. When conjugated to 1,10-phenanthroline, it specifically binds and cleaves double-strand DNA at the site of triplex formation . This mechanism involves the formation of Hoogsteen or reverse Hoogsteen hydrogen bonds, which stabilize the triplex structure .

Comparison with Similar Compounds

Benzoquinoquinoxaline is similar to other quinoxaline derivatives, such as quinazoline, phthalazine, and cinnoline . its unique ability to stabilize DNA triplex structures and facilitate specific DNA cleavage sets it apart from these compounds. Other similar compounds include:

This compound’s unique properties make it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C23H21N5O

Molecular Weight

383.4 g/mol

IUPAC Name

N'-(19-methoxy-2,10,13-triazapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),18,20-undecaen-11-yl)propane-1,3-diamine

InChI

InChI=1S/C23H21N5O/c1-29-15-8-9-16-14(13-15)7-10-19-20(16)28-21-17-5-2-3-6-18(17)27-23(22(21)26-19)25-12-4-11-24/h2-3,5-10,13H,4,11-12,24H2,1H3,(H,25,27)

InChI Key

VLYNNEGUOHUAER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C2)N=C4C(=N3)C5=CC=CC=C5N=C4NCCCN

Origin of Product

United States

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